Nitenpyram

Description

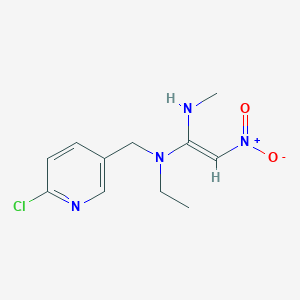

Structure

3D Structure

Propriétés

IUPAC Name |

(E)-1-N'-[(6-chloropyridin-3-yl)methyl]-1-N'-ethyl-1-N-methyl-2-nitroethene-1,1-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN4O2/c1-3-15(11(13-2)8-16(17)18)7-9-4-5-10(12)14-6-9/h4-6,8,13H,3,7H2,1-2H3/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFRPSFYHXJZSBI-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CN=C(C=C1)Cl)C(=C[N+](=O)[O-])NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC1=CN=C(C=C1)Cl)/C(=C/[N+](=O)[O-])/NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041080 | |

| Record name | (E)-Nitenpyram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Flash Point |

>70.00 °C (>158.00 def F) | |

| Record name | Nitenpyram | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8491 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, >570 g/L at 20 °C, In dichloromethane and methanol >1000, chloroform 700, acetone 290, ethyl acetate 34.7, toluene 10.6, xylene 4.5, hexane 0.00470 (all in g/L at 20 °C) | |

| Record name | Nitenpyram | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8491 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.40 at 26 °C | |

| Record name | Nitenpyram | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8491 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.1X10-6 mPa at 20 °C (8.2X10-12 mm Hg) | |

| Record name | Nitenpyram | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8491 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale yellow crystals | |

CAS No. |

150824-47-8, 120738-89-8 | |

| Record name | Nitenpyram | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150824-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Ethenediamine, N-((6-chloro-3-pyridinyl)methyl)-N-ethyl-N-methyl-2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120738898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitenpyram [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150824478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitenpyram | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11438 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (E)-Nitenpyram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitenpyram | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITENPYRAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A837VZ81Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nitenpyram | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8491 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

82 °C | |

| Record name | Nitenpyram | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8491 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Nitenpyram's Mechanism of Action on Insect Nicotinic Acetylcholine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitenpyram is a first-generation neonicotinoid insecticide highly effective against a range of sucking insect pests. Its mechanism of action centers on its role as a potent agonist of the insect nicotinic acetylcholine (B1216132) receptor (nAChR). This document provides an in-depth technical overview of this compound's interaction with insect nAChRs, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the core molecular and cellular pathways involved. This compound's high affinity for and selective action on insect nAChRs, compared to their mammalian counterparts, forms the basis of its insecticidal efficacy and relative safety profile. Understanding these precise interactions is critical for managing insecticide resistance and developing next-generation pest control agents.

Core Mechanism of Action

This compound acts as a selective agonist at the orthosteric binding site of insect nicotinic acetylcholine receptors, which are ligand-gated ion channels crucial for fast excitatory neurotransmission in the insect central nervous system (CNS).[1][2] Unlike the vertebrate neuromuscular junction where acetylcholine (ACh) is the primary neurotransmitter, the insect CNS is rich in nAChRs, making it a prime target for neurotoxic insecticides.

The binding of this compound to the nAChR mimics the action of the endogenous neurotransmitter, acetylcholine. However, this compound binds irreversibly, locking the receptor in an open conformation.[3] This leads to a continuous, uncontrolled influx of cations (primarily Na⁺ and Ca²⁺) into the postsynaptic neuron. The resulting prolonged depolarization causes hyperexcitation of the nervous system, leading to tremors and convulsions, followed by paralysis and eventual death of the insect.[3]

The selectivity of this compound for insects over vertebrates is attributed to structural differences in the nAChR subtypes between these phyla.

Quantitative Data

The potency and binding affinity of this compound have been quantified using various experimental approaches. The data highlight its high affinity for insect nAChRs.

Table 1: Binding Affinity and Potency of this compound

| Parameter | Species/System | Value | Comments | Reference |

| IC₅₀ | Musca domestica (housefly) head homogenates | 2 nM | Inhibition of neuronal-type nAChRs. | |

| IC₅₀ | Aphis gossypii (cotton aphid) | 2.49 mg L⁻¹ | Toxicity after 48h exposure. | |

| Kᵢ | Aplysia californica AChBP | 180–808 nM | Competition with [³H]ACE. AChBP is a model for the nAChR ligand-binding domain. | |

| LC₅₀ | Nilaparvata lugens (analogue 4d) | 0.170 mg L⁻¹ | Lethal concentration for a potent this compound analogue. | |

| LC₅₀ | Culex quinquefasciatus (mosquito) | 0.493 µg/mL | Toxicity against mosquito larvae. | |

| LC₅₀ | Eisenia fetida (earthworm) | 4.34 mg/kg | Comparative toxicity in a non-target organism. |

Table 2: this compound Resistance Ratios

| Species | Strain | Resistance Ratio (RR) | Comments | Reference |

| Nilaparvata lugens (Brown Planthopper) | This compound-Resistant (NR) | 164.18-fold | Selected in the laboratory for 42 generations. | |

| Nilaparvata lugens (NR Strain) | Imidacloprid | 37.46-fold | Cross-resistance observed. | |

| Nilaparvata lugens (NR Strain) | Thiamethoxam | 71.66-fold | Cross-resistance observed. | |

| Nilaparvata lugens (NR Strain) | Clothianidin | 149.17-fold | Cross-resistance observed. | |

| Nilaparvata lugens (NR Strain) | Dinotefuran | 98.13-fold | Cross-resistance observed. |

Structure-Activity Relationship (SAR)

The chemical structure of this compound, particularly its nitroenamine pharmacophore, is crucial for its high insecticidal activity. SAR studies indicate that:

-

Hydrogen Bonding: The negatively charged nitro group is critical for forming strong hydrogen bonds with positively charged residues (e.g., Arginine/Lysine) in the nAChR binding site.

-

Molecular Flexibility: The insecticidal potency of this compound analogues is influenced by the flexibility and size of the molecule, which dictates its fit within the binding pocket.

-

Nitroenamine vs. Nitroguanidine (B56551): Generally, neonicotinoids with a nitroenamine group (C=CHNO₂), like this compound, exhibit higher affinity and potency compared to those with a nitroguanidine group (C=NNO₂).

Key Experimental Protocols

Characterizing the interaction between this compound and insect nAChRs relies on two primary experimental techniques: radioligand binding assays and electrophysiology.

Radioligand Competition Binding Assay

This method is used to determine the binding affinity (Kᵢ) of an unlabeled compound (this compound) by measuring how it competes with a radiolabeled ligand for binding to the receptor.

Methodology:

-

Membrane Preparation:

-

Dissect and homogenize insect tissues rich in nAChRs (e.g., heads of houseflies or aphids) in an ice-cold buffer (e.g., Tris-HCl with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove large debris.

-

Pellet the membrane fraction by high-speed ultracentrifugation.

-

Wash the pellet and resuspend it in the assay buffer to a specific protein concentration.

-

-

Competition Assay:

-

In assay tubes, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-imidacloprid), and varying concentrations of unlabeled this compound.

-

To determine non-specific binding, prepare a set of tubes containing a high concentration of a non-radioactive ligand (e.g., nicotine).

-

Incubate the mixture at a controlled temperature (e.g., 24°C) to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters quickly with ice-cold buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) , where [L] is the radioligand concentration and Kₐ is its dissociation constant.

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

TEVC is used to measure the ion flow (current) through nAChRs expressed in a heterologous system, typically Xenopus laevis oocytes, in response to an agonist like this compound. This allows for the determination of potency (EC₅₀) and efficacy.

Methodology:

-

Oocyte Preparation and Injection:

-

Harvest oocytes from a female Xenopus laevis frog.

-

Treat oocytes with collagenase to remove the follicular layer.

-

Microinject the oocytes with cRNA encoding the specific insect nAChR subunits of interest (e.g., Dα1 and chicken β2 to form a functional hybrid receptor).

-

Incubate the injected oocytes for 2-7 days to allow for receptor expression.

-

-

Recording Setup:

-

Place a single oocyte in a recording chamber continuously perfused with a recording solution (e.g., Ringer's solution).

-

Impale the oocyte with two microelectrodes filled with a high-molarity salt solution (e.g., 3M KCl). One electrode measures the membrane potential, and the other injects current.

-

Clamp the membrane potential at a fixed holding potential (e.g., -80 mV) using the TEVC amplifier.

-

-

Agonist Application and Recording:

-

Establish a stable baseline current.

-

Apply known concentrations of this compound to the oocyte via the perfusion system.

-

Record the inward current generated by the influx of cations through the activated nAChR channels.

-

Wash the oocyte with the control solution between applications to allow the receptors to return to their resting state.

-

-

Data Analysis:

-

Measure the peak current response for each this compound concentration.

-

Normalize the responses to the maximum response observed.

-

Plot the normalized current against the logarithm of the this compound concentration to generate a dose-response curve.

-

Fit the curve with a sigmoidal function to determine the EC₅₀ (the concentration that elicits a half-maximal response) and the Hill coefficient (nH), which indicates cooperativity.

-

Signaling and Resistance Pathways

While the primary action of this compound is direct channel activation, downstream cellular events and resistance mechanisms are also relevant.

Downstream Signaling

Activation of insect nAChRs, particularly those permeable to Ca²⁺, can trigger secondary intracellular signaling cascades. For instance, nAChR activation by neonicotinoids has been shown to mediate the release of other neurotransmitters, such as dopamine, in the Drosophila larval ventral nerve cord. This suggests a broader impact on neural circuit function beyond simple hyperexcitation.

Metabolic Resistance

A primary mechanism of resistance to this compound in insect populations is enhanced metabolic detoxification. In resistant strains of Nilaparvata lugens, a significant upregulation of cytochrome P450 monooxygenase (P450) activity has been observed. Specific P450 enzymes, such as CYP6ER1, metabolize this compound into less toxic forms, preventing it from reaching its nAChR target site in sufficient concentrations. This metabolic pathway represents a critical challenge in pest management.

Conclusion

This compound's mechanism of action is a well-defined example of targeted neurotoxicity, exploiting the unique properties of insect nicotinic acetylcholine receptors. Its high affinity and agonistic action lead to rapid and effective insecticidal outcomes. The quantitative data from binding assays and electrophysiology confirm its potency. However, the emergence of metabolic resistance underscores the need for continued research into the nAChR-insecticide interface. The protocols and pathways detailed in this guide provide a framework for researchers to further investigate these interactions, aiding in the development of novel pest control strategies and the effective management of existing chemistries.

References

An In-depth Technical Guide to Nitenpyram: Chemical Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitenpyram, a prominent member of the neonicotinoid class of insecticides, has garnered significant attention in both agricultural and veterinary applications for its potent and rapid action against a range of insect pests. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analytical methodologies of this compound. Detailed experimental protocols for its analysis are presented, alongside a thorough examination of its mechanism of action and metabolic pathways. This document is intended to serve as a critical resource for researchers, scientists, and professionals engaged in drug development and related fields, offering in-depth data and methodologies to support further investigation and application of this compound.

Chemical Structure and Identification

This compound, with the IUPAC name (E)-N-(6-Chloro-3-pyridylmethyl)-N-ethyl-N'-methyl-2-nitrovinylidenediamine, is classified as an open-chain chloropyridyl neonicotinoid.[1] Its chemical structure is characterized by a chloronicotinyl heterocyclic group linked to a nitroamine pharmacophore, which is the primary site of interaction with its biological target.[1]

| Identifier | Value |

| IUPAC Name | (E)-N-(6-Chloro-3-pyridylmethyl)-N-ethyl-N'-methyl-2-nitrovinylidenediamine[1][2] |

| CAS Number | 150824-47-8[1] |

| Chemical Formula | C₁₁H₁₅ClN₄O₂ |

| Molecular Weight | 270.72 g/mol |

| SMILES | ClC1=CC=C(C=N1)CN(\C(=C--INVALID-LINK--[O-])\NC)CC |

| InChI Key | CFRPSFYHXJZSBI-DHZHZOJOSA-N |

Physicochemical Properties

This compound is a pale yellow crystalline solid. Its physicochemical properties are crucial for its formulation, application, and environmental fate.

| Property | Value | Reference |

| Appearance | Pale yellow crystalline solid | |

| Melting Point | 82 °C (180 °F; 355 K) | |

| Density | 1.4 g/mL | |

| Water Solubility | 840 g/L at 25°C | |

| Solubility in Organic Solvents (at 25°C) | Chloroform: 700 g/L, Methanol: 670 g/L, Acetone: 290 g/L, Ethanol: 89 g/L | |

| Vapor Pressure | 8.3 x 10⁻¹² mmHg | |

| Log P (Octanol/Water) | -0.64 | |

| pKa | Not available |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the precursor 2-chloro-5-chloromethylpyridine, a compound also utilized in the synthesis of other neonicotinoids like imidacloprid. The general synthetic route involves the following key transformations:

-

N-Alkylation: 2-chloro-5-chloromethylpyridine is reacted with ethylamine (B1201723) to form N-ethyl-2-chloro-5-pyridylmethylamine.

-

Condensation and Methylamination: The intermediate from the first step is then condensed with 1,1,1-trichloro-2-nitroethane (B8506083) and subsequently reacted with methylamine (B109427) in the same reaction vessel. This step is carried out in a solvent such as dichloromethane (B109758).

-

Purification: The final product, this compound, is obtained after extraction, desolventization, and crystallization.

A detailed experimental protocol, as derived from patent literature, is outlined below.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of N-ethyl-2-chloro-5-pyridylmethylamine

-

In a suitable reactor, charge 2-chloro-5-chloromethylpyridine.

-

Add an aqueous solution of ethylamine. The reaction is carried out at the phase boundary.

-

After the reaction is complete, separate the organic layer.

-

Purify the product, N-ethyl-2-chloro-5-pyridylmethylamine, by distillation under reduced pressure to yield a light yellow liquid.

Step 2: Synthesis of 1,1,1-trichloro-2-nitroethane

-

This intermediate is synthesized from 1,1,1,2-trichloroethane through an elimination reaction to yield vinylidene chloride, followed by a catalytic nitration reaction.

Step 3: Condensation and Methylamination to form this compound

-

In a reaction vessel, dissolve N-ethyl-2-chloro-5-pyridylmethylamine and 1,1,1-trichloro-2-nitroethane in dichloromethane.

-

Carry out a condensation reaction.

-

Without isolating the intermediate, introduce methylamine to the reaction mixture to perform the methylamination step.

-

After the reaction is complete, extract the this compound into an organic solvent.

-

Remove the solvent under reduced pressure.

-

Crystallize the crude product from a suitable solvent to obtain pure this compound.

Analytical Methodologies

Accurate and sensitive analytical methods are essential for the determination of this compound in various matrices, including agricultural products, veterinary formulations, and environmental samples. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the most commonly employed technique.

High-Performance Liquid Chromatography (HPLC)

Experimental Protocol: HPLC-UV for this compound in Formulations

This method is suitable for the quantification of this compound in commercial pesticide formulations.

-

Instrumentation:

-

High-Performance Liquid Chromatograph equipped with a UV-Vis detector.

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

-

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

This compound analytical standard (purity >99%)

-

-

Chromatographic Conditions:

-

Mobile Phase: A mixture of Methanol, Acetonitrile, and Water (e.g., 30:30:40 v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient.

-

Detection Wavelength: 254 nm.

-

Retention Time: Approximately 3.7 minutes under these conditions.

-

-

Sample Preparation:

-

Accurately weigh a quantity of the this compound formulation equivalent to about 10 mg of active ingredient into a 50 mL volumetric flask.

-

Dissolve the sample in the mobile phase and make up to the mark.

-

Sonicate for 10-15 minutes to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Standard Preparation:

-

Accurately weigh about 10 mg of this compound analytical standard into a 50 mL volumetric flask.

-

Dissolve in the mobile phase and make up to the mark.

-

Prepare a series of working standards by serial dilution for calibration.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area against the concentration of the this compound standards.

-

Determine the concentration of this compound in the sample by comparing its peak area with the calibration curve.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of this compound and its metabolites, particularly in complex matrices.

Experimental Protocol: GC-MS for this compound Metabolites

This protocol is adapted for the analysis of this compound metabolites in biological or environmental samples.

-

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

A suitable capillary column (e.g., RTX-5 MS, 15 m x 0.25 mm x 0.25 µm).

-

-

Reagents:

-

Solvents for extraction (e.g., acetone, dichloromethane).

-

Derivatizing agents (if necessary).

-

Helium (carrier gas).

-

-

Sample Preparation (Extraction):

-

Homogenize the sample (e.g., soil, tissue) with an extraction solvent like acetone.

-

Filter the extract and concentrate it under reduced pressure.

-

Perform a liquid-liquid extraction with a solvent such as dichloromethane to partition the analytes.

-

The organic layer is then concentrated and may require a clean-up step using solid-phase extraction (SPE).

-

-

GC-MS Conditions:

-

Injector Temperature: 220°C.

-

Oven Temperature Program: Start at 50°C (hold for 1.5 min), ramp to 200°C at 20°C/min (hold for 1 min), then ramp to 280°C at 40°C/min (hold for 20 min).

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Ionization Mode: Electron Ionization (EI).

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Data Acquisition: Full scan or selected ion monitoring (SIM) mode.

-

-

Analysis:

-

Identify metabolites by comparing their mass spectra and retention times with those of reference standards.

-

Quantify using an internal standard method.

-

Mechanism of Action

This compound functions as an agonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) in the central nervous system of insects. These receptors are ligand-gated ion channels that play a critical role in synaptic transmission.

Signaling Pathway

The binding of this compound to the nAChRs leads to the opening of the ion channel, resulting in an influx of sodium and calcium ions. This causes depolarization of the postsynaptic membrane, leading to hyperexcitation of the nerve cell. The continuous stimulation of the nAChRs by this compound, to which it binds irreversibly, ultimately results in paralysis and death of the insect. This compound exhibits high selectivity for insect nAChRs over mammalian receptors, which contributes to its relatively low toxicity in mammals.

Metabolism

The metabolism of this compound has been studied in various organisms. In mice, for instance, it is metabolized into several compounds, including 6-chloronicotinic acid, this compound-COOH, this compound-deschloropyridine, desmethyl-nitenpyram, and this compound-CN. These metabolic transformations primarily involve oxidation reactions. A deeper understanding of the metabolic pathways is crucial for assessing the compound's persistence and potential for bioaccumulation.

Conclusion

This compound remains a significant insecticide due to its efficacy and rapid action. This guide has provided a detailed overview of its chemical structure, physicochemical properties, synthesis, and analytical methods. The provided experimental protocols for HPLC and GC-MS offer a practical basis for its analysis in a laboratory setting. Furthermore, the elucidation of its mechanism of action and metabolic pathways offers valuable insights for researchers in toxicology and drug development. A thorough understanding of these aspects is paramount for the safe and effective use of this compound and for the development of new and improved insecticidal agents.

References

The Swift Blade: A Technical Guide to the Discovery and Synthesis of Nitenpyram

An in-depth examination of the history, synthetic pathways, and mode of action of the potent neonicotinoid insecticide, Nitenpyram, for researchers, scientists, and drug development professionals.

This compound stands as a significant advancement in insecticide development, offering rapid and effective control of various insect pests. This technical guide delves into the history of its discovery, details the key synthetic methodologies for its production, and elucidates its mechanism of action at the molecular level.

Discovery and Development: A Quest for a Rapid-Acting Insecticide

The journey to this compound's creation began in the early 1980s at Nihon Tokushu Noyaku Seizo K.K. (now part of Bayer CropScience K.K.). Researchers were building upon the foundational work on the insecticidal properties of heterocyclic nitromethylene compounds, with the lead compound being nithiazine, discovered by Shell Development Company. The primary goal was to develop a new insecticide with a rapid onset of action and a more favorable safety profile for mammals compared to existing options like organophosphates.

Through extensive research and development, this compound was identified as a promising candidate. It demonstrated potent insecticidal activity, particularly against sucking pests. Field testing for this compound, under the codename TI-304, commenced in 1989.[1] These trials confirmed its efficacy and favorable characteristics, leading to its first commercial launch in Japan in 1995 under the brand name Bestguard for agricultural use.[1] Takeda Chemical Industries played a crucial role in the development and commercialization of this compound.[2] Later, its application was expanded to the veterinary field for flea control in companion animals, most notably under the brand name Capstar, marketed by Novartis.

Synthetic Pathways to this compound

The synthesis of this compound has been approached through several routes, with the core strategy involving the construction of the key N-ethyl-N'-methyl-2-nitrovinylidenediamine side chain and its attachment to the 6-chloro-3-pyridylmethyl moiety. Below are detailed experimental protocols derived from key patents, providing insights into the chemical processes involved.

Synthesis Route 1: Multi-step Synthesis from 1,1,2-Trichloroethane (B165190)

This method, detailed in Chinese patent CN102816112B, involves the preparation of two key intermediates which are then combined to form this compound.

Experimental Protocol:

Step 1: Synthesis of Vinylidene Chloride (Intermediate 1)

-

Reaction: Elimination reaction of 1,1,2-trichloroethane.

-

Procedure: To a 2000L enamel reaction still, 450 kg of 1,1,2-trichloroethane is added and heated. Under vigorous stirring, 450 kg of a 30% sodium hydroxide (B78521) solution is added dropwise over approximately 5 hours. During the reaction, the product, vinylidene chloride, distills off with a column top temperature of 32-40°C. After the addition is complete, the reaction is continued until no more product distills over. The temperature is then slowly raised to 70°C for 1-2 hours to ensure complete reaction. This yields approximately 315 kg of colorless, transparent vinylidene chloride.

Step 2: Synthesis of 1,1,1-Trichloro-2-nitroethane (B8506083) (Intermediate 2)

-

Reaction: Catalytic nitration of vinylidene chloride.

-

Procedure: This step involves the catalytic nitration of the vinylidene chloride produced in Step 1. While the patent mentions this step, specific details of the catalyst and reaction conditions for this transformation are not fully elaborated in the provided text.

Step 3: Synthesis of N-ethyl-2-chloro-5-pyridyl methyl amine (Intermediate 3)

-

Reaction: N-alkylation of 2-chloro-5-chloromethylpyridine with ethylamine (B1201723).

-

Procedure: To a reactor, add 2-chloro-5-chloromethylpyridine and an excess of ethylamine solution. Control the temperature and allow the reaction to proceed for 1 hour after the addition is complete. After the reaction, excess ethylamine is recovered by distillation. A 30% sodium hydroxide solution (240 kg) is then added, and the layers are separated to obtain the crude product (318 kg). The crude product is then purified by vacuum distillation, collecting the fraction at 162-164°C/-0.095Mpa to yield 285 kg of a light yellow liquid.

Step 4: Final Condensation and Methylamination to this compound

-

Reaction: Condensation of intermediates followed by reaction with methylamine (B109427).

-

Procedure: The intermediates, 1,1,1-trichloro-2-nitroethane and N-ethyl-2-chloro-5-pyridyl methyl amine, are mixed in a reaction vessel with dichloromethane (B109758) as the solvent. Condensation and subsequent methylamination reactions are carried out in the same vessel. The final product, this compound, is then obtained through extraction, desolventization, and crystallization.

Quantitative Data for Synthesis Route 1:

| Intermediate/Product | Reaction Step | Average Yield (%) | Average Purity (%) |

| Vinylidene Chloride | Elimination | 97.1 | 98.3 |

| 1,1,1-Trichloro-2-nitroethane | Nitration | 85.4 | 90.5 |

| N-ethyl-2-chloro-5-pyridyl methyl amine | N-alkylation | 92.4 | 99.2 |

Synthesis Route 2: Anion Exchange Resin Catalyzed Synthesis

This alternative route, described in Chinese patent CN108822025A, utilizes an anion exchange resin as a catalyst.

Experimental Protocol:

-

Step 1: Condensation Reaction

-

Starting Materials: N-ethyl-2-chloro-5-pyridyl-methanamine and 1,1-bis-chloro-2-nitroethylene.

-

Procedure: The starting materials are reacted in a rudimentary chlorinated hydrocarbon solvent in the presence of an anion exchange resin which acts as an acid scavenger. The molar ratio of N-ethyl-2-chloro-5-pyridyl-methanamine to 1,1-bis-chloro-2-nitroethylene is typically 1:1 to 1:1.2. The reaction proceeds to completion to yield an intermediate compound in solution.

-

-

Step 2: Aminating Reaction

-

Procedure: Methylamine gas is passed through the solution containing the intermediate from Step 1. The aminating reaction is carried out at a temperature of -10 to 40°C. The molar ratio of methylamine to the initial N-ethyl-2-chloro-5-pyridyl-methanamine is 1-2:1. After the reaction is complete, the solution is filtered.

-

-

Step 3: Isolation of this compound

-

Procedure: The filtrate is concentrated under reduced pressure, and the crude this compound is crystallized from a solvent such as methanol, ethanol, acetone, or ethyl acetate (B1210297) to yield the final product.

-

Logical Workflow of this compound Synthesis (Route 1)

References

Nitenpyram Analogues and their Structure-Activity Relationship (SAR): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitenpyram, a member of the neonicotinoid class of insecticides, has been a significant tool in pest management due to its high efficacy against a range of sucking insects. Its mode of action involves the agonistic binding to insect nicotinic acetylcholine (B1216132) receptors (nAChRs), leading to the continuous stimulation of nerve cells, resulting in paralysis and death.[1][2] The development of resistance to this compound and the broader class of neonicotinoids necessitates the ongoing research and development of novel analogues with improved potency, selectivity, and environmental profiles. This guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound analogues, detailing experimental protocols and the underlying signaling pathways.

Core Structure of this compound and Key Moieties for SAR Studies

The basic scaffold of this compound consists of a (E)-N-((6-chloropyridin-3-yl)methyl)-N'-ethyl-N-methyl-2-nitroethene-1,1-diamine structure. SAR studies on this compound analogues typically focus on modifications of three key regions:

-

The Heterocyclic Moiety: The 6-chloro-3-pyridinylmethyl group is crucial for binding to the nAChR. Modifications in this region can significantly impact insecticidal activity.

-

The Linker: The ethylamine (B1201723) bridge connecting the heterocyclic moiety to the pharmacophore plays a role in the molecule's flexibility and orientation within the receptor's binding pocket.

-

The Pharmacophore: The N-methyl-2-nitroethene-1,1-diamine group is the key pharmacophore responsible for the agonistic activity at the nAChR. Changes to the nitro group or the diamine substituents can drastically alter the compound's potency.

Structure-Activity Relationship of this compound Analogues

The insecticidal activity of this compound analogues is intricately linked to their chemical structure. Modifications to different parts of the molecule can lead to significant variations in their efficacy against target pests. Several studies have explored these relationships by synthesizing novel derivatives and evaluating their biological activity, primarily against key insect pests like the brown planthopper (Nilaparvata lugens) and the green peach aphid (Myzus persicae).

A key finding in the SAR of this compound analogues is that their insecticidal potency is often influenced by both the flexibility and the size of the molecule.[3][4] For instance, the introduction of an ω-hydroxyalkyl ester arm anchored on the tetrahydropyrimidine (B8763341) ring of this compound analogues has been shown to enhance the hydrogen-bonding action with the nAChR, leading to improved insecticidal activity.[3]

Quantitative SAR Data

The following tables summarize the insecticidal activities (LC50 values) of various this compound analogues from published studies. The LC50 value represents the concentration of the compound that is lethal to 50% of the test population.

Table 1: Insecticidal Activity of this compound Analogues with an ω-Hydroxyalkyl Ester Arm against Nilaparvata lugens and Myzus persicae

| Compound ID | R Group | LC50 (mg/L) vs. N. lugens | LC50 (mg/L) vs. M. persicae |

| 4d | -(CH2)3OH | 0.170 | Not Reported |

| 6a | -(CH2)2OH | 0.154 | Not Reported |

Note: The referenced study indicates that analogues 4d and 6a afforded the best in vitro activity with ≥95% mortality at 4 mg/L against both species.

Table 2: Insecticidal Activity of this compound against different larval stages of Nilaparvata lugens

| Instar Stage | LC50 (mg/liter) at 24h | LC50 (mg/liter) at 48h | LC50 (mg/liter) at 72h |

| I and II | 1.03 | 0.27 | 0.11 |

| III and IV | >1.03 | >0.27 | >0.11 |

| V | >1.03 | >0.27 | >0.11 |

Experimental Protocols

Synthesis of this compound Analogues

The synthesis of this compound analogues typically involves multi-step reactions. A general synthetic route for analogues with an ω-hydroxyalkyl ester arm is outlined below.

A common starting material is 2-chloro-5-chloromethylpyridine, which is reacted with an appropriate amine to introduce the linker and part of the pharmacophore. Subsequent reactions with substituted nitroethene derivatives yield the final this compound analogues. The specific synthesis of analogues 4d and 6a, as referenced in the SAR data, involved anchoring an ω-hydroxyalkyl ester arm onto a tetrahydropyrimidine ring. The structures of the synthesized compounds are typically confirmed using spectroscopic methods such as 1H NMR, IR, and elemental analysis.

Insecticidal Bioassays

This method is widely used to evaluate the efficacy of insecticides against rice planthoppers.

Protocol:

-

Insect Rearing: Maintain a healthy and uniform population of N. lugens on susceptible rice seedlings under controlled laboratory conditions (e.g., 26 ± 1°C, 70-80% relative humidity, 16:8 h light:dark photoperiod).

-

Preparation of Test Solutions: Dissolve the technical grade this compound or its analogues in a suitable solvent (e.g., acetone) to prepare a stock solution. Prepare a series of graded concentrations by serial dilution with distilled water containing a surfactant (e.g., 0.1% Triton X-100). A control solution (solvent + surfactant in water) should also be prepared.

-

Treatment: Bundle rice stems (approximately 10 cm in length) and dip them into the test solutions for 30 seconds.

-

Drying: Air-dry the treated rice stems for about 1-2 hours at room temperature.

-

Infestation: Place the air-dried, treated rice stems into test tubes containing a small amount of water to keep them fresh. Introduce a specific number of test insects (e.g., 20 third-instar nymphs) into each tube.

-

Incubation: Keep the test tubes in a controlled environment as described for insect rearing.

-

Mortality Assessment: Record the number of dead insects at specified time intervals (e.g., 24, 48, and 72 hours) after treatment. Insects are considered dead if they are unable to move when prodded with a fine brush.

-

Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Calculate the LC50 values and their 95% confidence limits using probit analysis.

This method is a standard procedure for assessing the toxicity of insecticides to aphids.

Protocol:

-

Insect Rearing: Rear M. persicae on a suitable host plant (e.g., cabbage or radish) in a controlled environment.

-

Preparation of Test Solutions: Prepare serial dilutions of the test compounds as described for the N. lugens bioassay.

-

Treatment: Excise leaf discs (e.g., 3 cm in diameter) from the host plant. Dip each leaf disc into the test solution for 10-15 seconds with gentle agitation.

-

Drying: Place the treated leaf discs on a paper towel to air dry.

-

Infestation: Place the dried leaf discs, adaxial side down, on a layer of agar (B569324) (e.g., 1.5%) in a Petri dish. Transfer a set number of adult apterous aphids (e.g., 20) onto each leaf disc.

-

Incubation: Seal the Petri dishes with a ventilated lid and maintain them in a growth chamber under controlled conditions.

-

Mortality Assessment: Count the number of dead aphids after 48 or 72 hours.

-

Data Analysis: Analyze the data as described for the N. lugens bioassay to determine the LC50 values.

Nicotinic Acetylcholine Receptor (nAChR) Binding Assay (Competitive Radioligand Binding)

This assay is used to determine the binding affinity of this compound analogues to the target receptor. A common method involves using a radiolabeled neonicotinoid, such as [3H]imidacloprid, as the radioligand.

Protocol:

-

Membrane Preparation: Homogenize insect tissues rich in nAChRs (e.g., heads of houseflies or whole bodies of aphids) in a suitable buffer. Centrifuge the homogenate at a low speed to remove large debris. The resulting supernatant is then centrifuged at a high speed to pellet the membrane fraction containing the receptors. Resuspend the pellet in the assay buffer.

-

Binding Assay: In a reaction tube, combine the insect membrane preparation, the radioligand ([3H]imidacloprid), and varying concentrations of the unlabeled this compound analogue (the competitor).

-

Incubation: Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a set period to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. Wash the filters quickly with ice-cold buffer to remove any non-specifically bound radioactivity.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the this compound analogue that inhibits 50% of the specific binding of the radioligand (IC50 value). The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway

This compound and its analogues act as agonists at the insect nAChR. This receptor is a ligand-gated ion channel. Upon binding of an agonist, the channel opens, allowing an influx of cations (primarily Na+ and Ca2+), which leads to depolarization of the postsynaptic membrane and the generation of an action potential. Continuous activation of these receptors by neonicotinoids leads to hyperexcitation of the nervous system, followed by paralysis and eventual death of the insect. Recent studies in Drosophila melanogaster have also suggested a potential link between nAChR signaling and the Immune Deficiency (IMD) pathway, which is involved in the insect's innate immune response.

References

- 1. Nicotinic Acetylcholine Receptor Alpha6 Contributes to Antiviral Immunity via IMD Pathway in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, insecticidal activity, crystal structure, and molecular docking studies of this compound analogues with an ω-hydroxyalkyl ester arm anchored on the tetrahydropyrimidine ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Constructing and Tuning Excitatory Cholinergic Synapses: The Multifaceted Functions of Nicotinic Acetylcholine Receptors in Drosophila Neural Development and Physiology - PMC [pmc.ncbi.nlm.nih.gov]

Nitenpyram: An In-depth Technical Review for Research and Development

An extensive guide for researchers, scientists, and drug development professionals on the chemical, pharmacological, and toxicological properties of the neonicotinoid insecticide, nitenpyram.

This compound is a neonicotinoid insecticide widely utilized in both veterinary medicine and agriculture for the control of various insect pests.[1][2] Chemically designated as (E)-N-[(6-Chloropyridin-3-yl)methyl]-N'-methyl-N''-nitroguanidine, it is a neurotoxin that selectively targets the insect central nervous system.[2][3] This technical guide provides a comprehensive review of this compound, consolidating key data and experimental methodologies to support further research and development.

Physicochemical Properties

This compound is a pale yellow crystalline solid with a molar mass of 270.72 g/mol .[2] It has a melting point of 82°C and a density of 1.4 g/mL. Its chemical structure features a chloropyridinylmethyl group, an ethylamino group, and a nitro-containing pharmacophore, which is crucial for its insecticidal activity.

| Property | Value | Reference |

| Chemical Formula | C11H15ClN4O2 | |

| Molar Mass | 270.72 g/mol | |

| Appearance | Pale yellow crystalline solid | |

| Melting Point | 82 °C | |

| Density | 1.4 g/mL |

Mechanism of Action

This compound functions as an agonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) in the insect central nervous system. By binding to these receptors, it mimics the action of the neurotransmitter acetylcholine, leading to a persistent influx of cations and depolarization of the postsynaptic membrane. Unlike acetylcholine, which is rapidly broken down by acetylcholinesterase, this compound's binding is more sustained, causing overstimulation, paralysis, and ultimately the death of the insect. This compound exhibits a significantly higher binding affinity for insect nAChRs compared to mammalian receptors, which accounts for its selective toxicity and favorable safety profile in mammals.

Signaling Pathway of this compound

Pharmacokinetics

This compound is characterized by its rapid absorption and elimination in mammals. Following oral administration, it is quickly absorbed from the gastrointestinal tract, with peak plasma concentrations observed within an hour in both dogs and cats. The bioavailability is high, facilitating a rapid onset of action. Metabolism primarily occurs in the liver via cytochrome P450 enzymes, and the resulting metabolites are excreted mainly through the urine within 48 hours. This rapid clearance minimizes the potential for accumulation in tissues.

| Parameter | Dog | Cat | Reference |

| Tmax (hours) | 1.21 | 0.63 | |

| Cmax (ng/mL) | ~4787 | Not Specified | |

| Elimination Half-life (hours) | ~2.8-3 | ~7.7-8 |

Pharmacodynamics and Efficacy

This compound is highly effective against adult fleas (Ctenocephalides felis and C. canis) on dogs and cats, with a rapid onset of action. Effects can be observed as soon as 15-30 minutes after oral administration. Clinical studies have demonstrated high efficacy rates, with near-complete elimination of fleas within hours of treatment.

| Species | Efficacy (%) | Time Post-Treatment (hours) | Reference |

| Dog | 99.1 | 3 | |

| Cat | 100 | 3 | |

| Dog | 96.7 | 6 | |

| Cat | 95.2 | 6 |

Synthesis of this compound

The commercial synthesis of this compound typically involves a multi-step process. One common route begins with the preparation of two key intermediates: 2-chloro-5-chloromethylpyridine and N-ethyl-N'-methyl-2-nitro-1,1-ethenediamine. These intermediates are then condensed to form the final this compound molecule.

Experimental Protocol: Synthesis of this compound

A generalized synthetic scheme is as follows:

-

Preparation of 2-chloro-5-chloromethylpyridine: This intermediate can be synthesized from 2-chloro-5-methylpyridine (B98176) through a chlorination reaction, often using N-chlorosuccinimide in the presence of a radical initiator.

-

Preparation of N-ethyl-N'-methyl-2-nitro-1,1-ethenediamine: This intermediate is prepared by reacting 1,1-bis(methylthio)-2-nitroethylene (B140038) with ethylamine, followed by reaction with methylamine.

-

Condensation Reaction: 2-chloro-5-chloromethylpyridine and N-ethyl-N'-methyl-2-nitro-1,1-ethenediamine are reacted in a suitable solvent, such as acetonitrile (B52724), in the presence of a base like potassium carbonate, to yield this compound. The product is then purified by crystallization.

Synthesis Workflow

Analytical Methods

The quantification of this compound in various matrices, including biological fluids, tissues, and environmental samples, is crucial for research and regulatory purposes. High-performance liquid chromatography (HPLC) is a commonly employed technique.

Experimental Protocol: HPLC Analysis of this compound

-

Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water, often with a buffer or acid modifier, is used for isocratic or gradient elution. A common mobile phase is a mixture of methanol, acetonitrile, and water.

-

Detection: UV detection is performed at a wavelength where this compound exhibits strong absorbance, typically around 260 nm.

-

Sample Preparation:

-

Extraction: For solid samples, extraction with a suitable organic solvent (e.g., acetone (B3395972) or acetonitrile) is performed. Liquid samples may be diluted directly or subjected to solid-phase extraction (SPE) for cleanup and concentration.

-

Filtration: The extracted sample is filtered through a 0.45 µm syringe filter before injection into the HPLC system.

-

-

Quantification: A calibration curve is generated using standard solutions of this compound of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Analytical Workflow

Toxicology

This compound exhibits a high degree of selective toxicity, with low acute toxicity to mammals. This is primarily due to its lower affinity for mammalian nAChRs.

| Test | Species | Route | Value | Reference |

| Acute Oral LD50 | Rat (male) | Oral | 1680 mg/kg | |

| Acute Oral LD50 | Rat (female) | Oral | 1575 mg/kg | |

| Acute Dermal LD50 | Rat (male) | Dermal | >2000 mg/kg | |

| LC50 | Aphis gossypii | - | 28.62 mg/L | |

| LC50 | Acyrthosiphon gossypii | - | 10.12 mg/L | |

| LC50 | Culex quinquefasciatus | - | 0.493 µg/mL |

Environmental Fate and Ecotoxicology

This compound can degrade in the environment through processes such as hydrolysis and photodegradation. While generally considered to have lower toxicity to non-target organisms compared to some other insecticides, concerns have been raised about its potential impact on pollinators like bees and certain aquatic organisms. Studies have shown that this compound can have adverse effects on the DNA of zebrafish.

Conclusion

This compound remains a significant tool in the management of insect pests, particularly in the veterinary field for flea control. Its rapid action, high efficacy, and favorable safety profile in mammals are key advantages. This technical guide has summarized the core scientific knowledge regarding this compound, providing researchers and drug development professionals with a consolidated resource of quantitative data and experimental methodologies. Further research into its environmental impact and the development of resistance in target pests will be crucial for its continued responsible use.

References

Nitenpyram: A Technical Guide to its Neurotoxic Mechanism in Insects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitenpyram, a first-generation neonicotinoid insecticide, exhibits potent and selective neurotoxic activity against a wide range of insect pests. This technical guide provides an in-depth analysis of this compound's mechanism of action at the molecular level. It details the compound's interaction with insect nicotinic acetylcholine (B1216132) receptors (nAChRs), leading to the disruption of normal neurotransmission and subsequent paralysis and death. This document summarizes key quantitative data on this compound's efficacy, outlines detailed experimental protocols for its study, and provides visual representations of the pertinent signaling pathways and experimental workflows.

Introduction

This compound is a systemic insecticide widely used in agriculture and veterinary medicine for the control of sucking insects such as aphids, fleas, and whiteflies.[1][2] Its efficacy stems from its action as a neurotoxin that specifically targets the insect central nervous system (CNS).[3] As a member of the neonicotinoid class, this compound's mode of action is the agonistic binding to nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels crucial for fast synaptic transmission in insects.[4][5] This guide delves into the technical details of this neurotoxic mechanism.

Mechanism of Action: Agonism of Insect Nicotinic Acetylcholine Receptors

The primary molecular target of this compound is the nicotinic acetylcholine receptor (nAChR) in the postsynaptic membrane of insect neurons. This compound acts as an agonist, mimicking the action of the endogenous neurotransmitter acetylcholine (ACh). However, unlike ACh, which is rapidly degraded by acetylcholinesterase (AChE) to terminate the nerve signal, this compound is not readily metabolized by AChE. This leads to a persistent and excessive stimulation of the nAChRs.

This prolonged activation of nAChRs results in an uncontrolled influx of cations, primarily sodium (Na+) and calcium (Ca2+), into the postsynaptic neuron. The influx of these ions causes continuous depolarization of the neuronal membrane, leading to a state of hyperexcitation. This is characterized by spontaneous and uncoordinated nerve impulses. Ultimately, this hyperexcitation is followed by nerve blockade, resulting in paralysis and the death of the insect.

This compound exhibits a high degree of selectivity for insect nAChRs over their mammalian counterparts, which contributes to its favorable safety profile for non-target species. This selectivity is attributed to structural differences between insect and mammalian nAChR subunits.

Signaling Pathway of this compound's Neurotoxic Action

The following diagram illustrates the signaling cascade initiated by this compound binding to insect nAChRs.

Quantitative Data on this compound's Efficacy

The potency of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize key efficacy data, including binding affinities (Ki), half-maximal inhibitory concentrations (IC50), and lethal concentrations (LC50) against various insect species.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Target | Comments |

| IC50 | 14 nM | Insect nAChR | Demonstrates high affinity for the target receptor. |

Table 2: In Vivo Efficacy (Toxicity) of this compound against Various Insect Pests

| Insect Species | Life Stage | LC50 | Reference |

| Aphis gossypii (Cotton aphid) | Adult | 28.62 mg/L | |

| Acyrthosiphon gossypii (Cotton aphid) | Adult | 10.12 mg/L | |

| Bemisia tabaci (Silverleaf whitefly) | Adult | 6-fold resistance developed after 7 generations of LC25 exposure | |

| Trialeurodes vaporariorum (Greenhouse whitefly) | Adult | 3.7-fold resistance developed after 7 generations of LC25 exposure | |

| Culex quinquefasciatus (Southern house mosquito) | Larva | 0.493 µg/mL | |

| Ctenocephalides felis (Cat flea) | Adult | >99.1% efficacy within 3 hours in dogs | |

| Ctenocephalides canis (Dog flea) | Adult | 95.2% efficacy within 6 hours in cats |

Experimental Protocols for Studying this compound's Neurotoxicity

The following sections provide detailed methodologies for key experiments used to characterize the neurotoxic effects of this compound on insect nAChRs.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to insect nAChRs. It typically involves the use of a radiolabeled ligand, such as [3H]-imidacloprid, and measuring its displacement by increasing concentrations of unlabeled this compound.

Protocol:

-

Membrane Preparation:

-

Dissect the heads or thoraces of the target insect species on ice.

-

Homogenize the tissue in a suitable buffer (e.g., Tris-HCl with protease inhibitors).

-

Centrifuge the homogenate at a low speed to remove large debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the membrane fraction containing the nAChRs.

-

Wash the pellet with fresh buffer and resuspend it to a desired protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (e.g., [3H]-imidacloprid), and varying concentrations of unlabeled this compound.

-

To determine non-specific binding, include a set of wells with a high concentration of a known nAChR ligand (e.g., nicotine (B1678760) or unlabeled imidacloprid).

-

Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the this compound concentration.

-

Determine the Ki value using a competitive binding equation (e.g., the Cheng-Prusoff equation).

-

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents flowing through nAChRs in response to this compound application.

Protocol:

-

Neuron Preparation:

-

Isolate and culture neurons from the central nervous system of the target insect.

-

Alternatively, use a heterologous expression system (e.g., Xenopus oocytes or HEK cells) to express specific insect nAChR subunits.

-

-

Recording Setup:

-

Place the cultured neurons or oocytes in a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with an external saline solution.

-

Pull a glass micropipette to a fine tip and fill it with an internal solution that mimics the intracellular environment.

-

-

Gaining Access:

-

Using a micromanipulator, carefully bring the micropipette into contact with the membrane of a single neuron.

-

Apply gentle suction to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

-

Apply a brief pulse of stronger suction to rupture the membrane patch, establishing a "whole-cell" configuration.

-

-

Voltage-Clamp Recording:

-

Clamp the membrane potential of the neuron at a holding potential (e.g., -70 mV) using a patch-clamp amplifier.

-

Apply this compound to the neuron via the perfusion system at various concentrations.

-

Record the resulting inward currents, which represent the flow of ions through the activated nAChRs.

-

-

Data Analysis:

-

Measure the peak amplitude of the this compound-induced currents at each concentration.

-

Plot the current amplitude as a function of the this compound concentration to generate a dose-response curve.

-

Determine the EC50 value, which is the concentration of this compound that elicits a half-maximal response.

-

Experimental Workflow for this compound Neurotoxicity Assessment

The following diagram outlines a typical experimental workflow for characterizing the neurotoxic effects of this compound.

Conclusion

This compound's potent insecticidal activity is a direct result of its agonistic action on insect nicotinic acetylcholine receptors. This leads to a cascade of events, including persistent neuronal depolarization, hyperexcitation, and ultimately, paralysis and death. The high selectivity of this compound for insect nAChRs underscores its value as a targeted pest control agent. The experimental protocols and quantitative data presented in this guide provide a comprehensive framework for researchers and drug development professionals to further investigate the neurotoxic properties of this compound and to develop novel, more effective, and safer insecticides.

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. academicjournals.org [academicjournals.org]

The metabolism of Nitenpyram in target and non-target organisms

An In-depth Technical Guide to the Metabolism of Nitenpyram

Introduction

This compound is a first-generation neonicotinoid insecticide widely employed in agriculture and veterinary medicine for its efficacy against piercing-sucking insects.[1][2] In veterinary practice, it is the active ingredient in products like Capstar®, used for the rapid elimination of flea infestations on cats and dogs.[1][3] The compound's mode of action involves its function as an agonist of the insect nicotinic acetylcholine (B1216132) receptor (nAChR).[1] By binding irreversibly to these receptors in the insect's central nervous system, this compound disrupts neural signaling, leading to paralysis and swift mortality.

A key characteristic of this compound and other neonicotinoids is their selective toxicity. They exhibit a significantly higher affinity for insect nAChRs compared to their mammalian counterparts. This selectivity, combined with distinct metabolic pathways and pharmacokinetic profiles in different organisms, forms the basis of its favorable safety profile in non-target species. This guide provides a detailed examination of the metabolic fate of this compound in both target and non-target organisms, outlines the experimental protocols used for its study, and presents key quantitative data.

Mechanism of Action in Target Organisms (Insects)

In target insects, the primary mechanism of this compound is not metabolic transformation but direct neurotoxicity. Upon ingestion, the compound binds to postsynaptic nAChRs, mimicking the action of the neurotransmitter acetylcholine (ACh). Unlike ACh, which is rapidly broken down by acetylcholinesterase, this compound is not, causing a persistent stimulation of the receptor. This leads to an uncontrolled flow of ions, blockage of nerve impulses, paralysis, and ultimately, the death of the insect.

While direct action is its main toxic mechanism, metabolic resistance can occur in insect populations. This resistance is often mediated by the upregulation of detoxification enzymes, including cytochrome P450 monooxygenases (CYP450s), carboxylesterases (CarEs), and glutathione (B108866) S-transferases (GSTs), which can metabolize and detoxify the insecticide before it reaches its target site.

Metabolism in Non-Target Organisms

The metabolic profile of this compound in non-target organisms, particularly mammals, is characterized by rapid absorption, limited biotransformation, and swift elimination. This contrasts sharply with its persistent action in insects and is a primary reason for its high margin of safety.

Mammalian Pharmacokinetics and Metabolism

Studies in dogs and cats show that orally administered this compound is rapidly and almost completely absorbed from the gastrointestinal tract, with peak plasma concentrations (Tmax) achieved within 0.5 to 2 hours. The compound has a notably short elimination half-life, approximately 3-4 hours in dogs and 8 hours in cats.

The majority of the administered dose is excreted rapidly in the urine, largely as the unchanged parent compound. This rapid renal clearance minimizes the opportunity for significant metabolic conversion and reduces the potential for accumulation in tissues.

However, a fraction of the this compound dose does undergo Phase I metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. Several metabolites have been identified in studies involving rats and mice, resulting from reactions such as oxidation, desmethylation, and cleavage of the molecule.

Key identified mammalian metabolites include:

-

6-Chloronicotinic acid: A major metabolite resulting from the cleavage of the pyridine (B92270) ring side-chain.

-

CPMA (2-[N-(6-chloro-3-pyridylmethyl)-N-ethyl]amino-2-methyliminoacetic acid).

-

CPMF (N-(6-chloro-3-pyridilmethyl)-N-ethyl-N′-methylformamidine), which can also be formed from the unstable CPMA.

-

Other minor metabolites such as this compound-COOH, desmethyl-nitenpyram, and this compound-CN.

Environmental Fate and Microbial Metabolism

In the environment, this compound is characterized by high water solubility and a relatively short soil half-life of 1 to 15 days, depending on conditions. Its solubility creates a potential for it to leach from soil into surface or groundwater.

Biodegradation by soil microorganisms is a critical pathway for its environmental dissipation. Several bacterial and fungal species have been shown to metabolize this compound. Strains such as Bacillus thuringiensis and Ochrobactrum sp. can utilize this compound as a source of carbon or nitrogen. This microbial action breaks this compound down into metabolites similar to those observed in agricultural products, including CPMA, CPMF, and subsequently CPF (N-(6-chloro-3-pyridilmethyl)-N-ethylformamide).

Quantitative Data Summary

The following tables summarize key quantitative data regarding the pharmacokinetics and degradation of this compound.

Table 1: Pharmacokinetic Parameters of this compound in Non-Target Mammals

| Parameter | Dog | Cat | Reference(s) |

|---|---|---|---|

| Route of Administration | Oral | Oral | |

| Bioavailability | >90% | >90% | |

| Time to Peak Plasma Conc. (Tmax) | ~0.5 - 2 hours | ~0.5 - 2 hours | |

| Elimination Half-Life (t½) | ~3 - 4 hours | ~8 hours | |

| Time to >90% Flea Efficacy | 4 hours | 6 hours |

| Primary Route of Excretion | Urine (>90% within 24h) | Urine (>90% within 48h) | |

Table 2: Environmental and Microbial Degradation of this compound

| Parameter | Value | Conditions | Reference(s) |

|---|---|---|---|

| Soil Half-Life | 1 - 15 days | Dependent on soil type and weather | |

| Degradation by Bacillus thuringiensis NIT-2 | 65.16% | 5 mg/L initial concentration |

| Degradation by Ochrobactrum sp. DF-1 | 100% | 100 mg/L initial conc. within 10 days | |

Experimental Protocols

The study of this compound metabolism relies on advanced analytical chemistry techniques. Below are representative protocols for key experimental procedures.

Protocol: Analysis of this compound and Metabolites in Biological Matrices

This protocol describes a general workflow for extracting and quantifying this compound and its primary metabolites (e.g., CPMA, CPMF) from samples like agricultural products or animal tissues.

-

Sample Homogenization and Extraction:

-

Weigh 10.0 g of the ground or homogenized sample into a centrifuge tube.

-

Add 20 mL of purified water and let the sample stand for 1-2 hours to hydrate.

-

Add 100 mL of acetone (B3395972) (or acetonitrile), and homogenize at high speed for 3-5 minutes.

-

Centrifuge the mixture and collect the supernatant. Repeat the extraction on the pellet with an additional 50 mL of the organic solvent.

-

Combine the supernatants.

-

-

Liquid-Liquid Partitioning (Cleanup):

-

Reduce the volume of the combined organic extract to ~20 mL using a rotary evaporator at <40°C.

-

Transfer the aqueous concentrate to a separatory funnel containing 100 mL of 10% sodium chloride solution.

-

Perform a liquid-liquid extraction by shaking vigorously with 100 mL of dichloromethane (B109758). Allow the layers to separate.

-

Collect the lower dichloromethane layer. Repeat the extraction. Combine the organic layers.

-

-

Final Preparation and Analysis:

-

Evaporate the dichloromethane extract to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume (e.g., 1-2 mL) of a suitable mobile phase (e.g., acetonitrile/water mixture).

-

Analyze the sample using Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) or HPLC-UV.

-

Instrument Conditions (HILIC-MS/MS Example):

-

Column: Non-modified silica (B1680970) gel column.

-

Ionization: Electrospray Ionization, Positive Mode (ESI+).

-

Detection: Selected Reaction Monitoring (SRM) to simultaneously quantify the parent this compound and its metabolites based on their specific mass-to-charge (m/z) transitions.

-

-

Protocol: In Vitro Metabolism Study with Liver Microsomes

This protocol is used to investigate the specific role of CYP450 enzymes in the metabolism of this compound.

-

Preparation of Incubation Mixture:

-

In a microcentrifuge tube on ice, prepare a reaction mixture containing:

-

Phosphate buffer (e.g., 100 mM, pH 7.4).

-

Liver microsomes (from the species of interest, e.g., rat, dog, human).

-

This compound (dissolved in a minimal amount of solvent like DMSO, final concentration typically 1-10 µM).

-

-

-

Initiation of Metabolic Reaction:

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding a solution of NADPH (a required cofactor for CYP450 enzymes). Create a control reaction without NADPH.

-

Incubate at 37°C in a shaking water bath for a set time (e.g., 60 minutes).

-

-

Termination and Sample Processing:

-

Stop the reaction by adding a quenching solvent, such as ice-cold acetonitrile, which will precipitate the microsomal proteins.

-

Vortex the sample vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

-

Analysis of Metabolites:

-

Transfer the supernatant to a new tube for analysis.

-

Analyze the supernatant using LC-MS/MS to identify and quantify the metabolites formed.

-

Compare the results from the NADPH-containing sample to the control. The presence of metabolites only in the +NADPH sample confirms CYP450-mediated metabolism.

-

Conclusion